molecular formula C14H13N3O2S2 B5093733 N-(3-acetyl-5-phenyl-5H-[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-ylidene)acetamide

N-(3-acetyl-5-phenyl-5H-[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-ylidene)acetamide

Cat. No.: B5093733
M. Wt: 319.4 g/mol
InChI Key: YVGVBIOPZKDMQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-acetyl-5-phenyl-5H-[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-ylidene)acetamide: is a heterocyclic compound that belongs to the class of thiazolo-thiadiazoles. This compound is characterized by its unique structure, which includes a thiazole ring fused with a thiadiazole ring, and an acetamide group attached to the nitrogen atom. The presence of these rings and functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of research.

Properties

IUPAC Name

N-(3-acetyl-5-phenyl-5H-[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S2/c1-9(18)15-14-16(10(2)19)17-12(21-14)8-20-13(17)11-6-4-3-5-7-11/h3-8,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVGVBIOPZKDMQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N=C1N(N2C(SC=C2S1)C3=CC=CC=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetyl-5-phenyl-5H-[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-ylidene)acetamide typically involves the cyclization of appropriate thiosemicarbazide derivatives with α-haloketones. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. The use of catalysts and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thioethers or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thioethers or amines.

    Substitution: Derivatives with different functional groups replacing the acetamide group.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, the compound is studied for its potential antimicrobial and antifungal properties. It has shown activity against various bacterial and fungal strains, making it a candidate for the development of new antibiotics.

Medicine: The compound is investigated for its potential therapeutic applications, including anti-inflammatory and anticancer activities. Its ability to interact with specific molecular targets makes it a promising lead compound for drug development.

Industry: In the industrial sector, the compound is used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(3-acetyl-5-phenyl-5H-[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-ylidene)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.

Comparison with Similar Compounds

  • N-(3-acetyl-5-phenyl-5H-[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-ylidene)benzamide
  • N-(3-acetyl-5-phenyl-5H-[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-ylidene)propionamide

Comparison: Compared to its analogs, N-(3-acetyl-5-phenyl-5H-[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-ylidene)acetamide exhibits unique properties due to the presence of the acetamide group. This functional group enhances its solubility and reactivity, making it more versatile in chemical reactions. Additionally, the compound’s biological activity is influenced by the acetamide group, which can interact with specific molecular targets more effectively than other substituents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.